molecular formula C8H16ClN3 B1421372 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride CAS No. 1221725-29-6

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride

Cat. No.: B1421372
CAS No.: 1221725-29-6
M. Wt: 189.68 g/mol
InChI Key: HVLHAMGGGXIJHX-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring substituted with a methyl group and a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride typically involves the reaction of 4-methylpiperazine with propanenitrile under specific conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields. The process may include purification steps to obtain the hydrochloride salt form of the compound, which is often more stable and easier to handle.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is compared with other similar compounds, such as 2-(4-methylpiperazin-1-yl)ethan-1-amine and 1-(2-aminoethyl)piperazine. While these compounds share structural similarities, this compound is unique in its propanenitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLHAMGGGXIJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCN(CC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-29-6
Record name 1-Piperazineacetonitrile, α,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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